4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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Overview
Description
4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the reaction of 4,7-dimethylcoumarin with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases like sodium hydride or potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial products.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,7-dimethylcoumarin: A precursor in the synthesis of the target compound.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant that is also a coumarin derivative.
Uniqueness
4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific structural features and the presence of the 1-oxo-1-phenylpropan-2-yl group, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
CAS No. |
853892-43-0 |
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Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,7-dimethyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C20H18O4/c1-12-9-16(19-13(2)11-18(21)24-17(19)10-12)23-14(3)20(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
InChI Key |
NDKALJHJCVJIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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